

Application Notes and Protocols for Utrectinib in Patient-Derived Organoid Models

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For Researchers, Scientists, and Drug Development Professionals

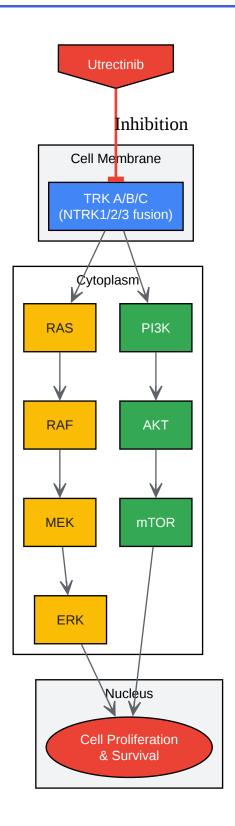
Introduction

Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor, making them a powerful preclinical model for personalized medicine.[1][2][3] Utrectinib (Entrectinib) is a potent and selective tyrosine kinase inhibitor that targets oncogenic fusions in Neurotrophic Tyrosine Receptor Kinase (NTRK1/2/3), ROS1, and Anaplastic Lymphoma Kinase (ALK).[4][5] This document provides detailed protocols for utilizing PDO models to evaluate the efficacy of Utrectinib, offering a platform for predicting patient response and investigating mechanisms of resistance.

Signaling Pathways Targeted by Utrectinib

Utrectinib functions as an ATP competitor, inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK fusion proteins.[4][5] This inhibition blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[5]

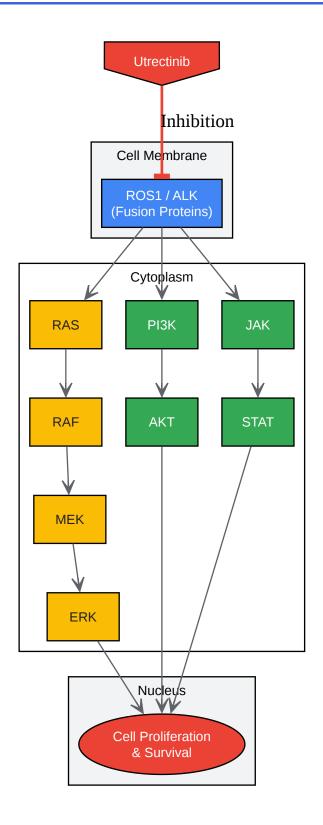




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Caption: TRK signaling pathway and Utrectinib inhibition.





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Caption: ROS1/ALK signaling pathways and Utrectinib inhibition.



Experimental Protocols

The following protocols provide a framework for the generation of PDOs and subsequent drug screening with Utrectinib. These are generalized protocols and may require optimization for specific tumor types.[6][7][8]

Protocol 1: Patient-Derived Organoid (PDO) Generation

This protocol outlines the steps for establishing PDOs from fresh tumor tissue obtained from biopsies or surgical resections.[8][9]

Materials:

- Fresh tumor tissue in tissue transfer medium (e.g., RPMI 1640)
- Human Tumor Dissociation Kit
- Basement membrane extract (BME), such as Matrigel
- Organoid growth medium (customized for the cancer type)
- Cell culture plates
- Standard cell culture incubator (37°C, 5% CO2)

Procedure:

- Tissue Preparation: Mechanically mince the tumor tissue into small fragments (1-2 mm).
- Enzymatic Digestion: Digest the tissue fragments into a single-cell suspension or small cell clumps using a tumor dissociation kit according to the manufacturer's instructions.
- Cell Plating: Resuspend the cell pellet in BME and plate droplets into pre-warmed culture plates. Allow the BME to solidify at 37°C.
- Organoid Culture: Add the appropriate organoid growth medium to the culture plates.
- Maintenance: Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow.



Protocol 2: Utrectinib Drug Screening in PDOs

This protocol describes a high-throughput method for assessing the sensitivity of PDOs to Utrectinib.[7]

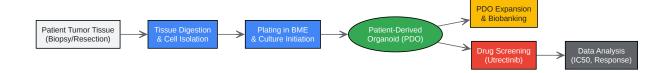
Materials:

- Established PDO cultures
- · Utrectinib stock solution
- 384-well plates
- Cell viability assay (e.g., CellTiter-Glo® 3D)
- Plate reader

Procedure:

- Organoid Dissociation: Dissociate established PDOs into small fragments.
- Plating: Seed the organoid fragments in BME in a 384-well plate.
- Drug Treatment: After organoid formation, add Utrectinib at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
- Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's protocol.
- Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).





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Caption: Experimental workflow for PDO-based drug screening.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from Utrectinib screening in a panel of PDOs.

PDO Line	Cancer Type	NTRK Fusion Status	Utrectinib IC50 (nM)	Response Category
PDO-001	NSCLC	EML4-NTRK3	15	Sensitive
PDO-002	Pancreatic Cancer	Negative	>1000	Resistant
PDO-003	Salivary Gland Cancer	ETV6-NTRK3	25	Sensitive
PDO-004	Colorectal Cancer	Negative	850	Resistant
PDO-005	Glioblastoma	TPM3-NTRK1	50	Sensitive

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Discussion and Future Directions

The use of PDOs in conjunction with targeted therapies like Utrectinib offers a promising avenue for advancing personalized oncology.[1] These models can be used to:



- Predict clinical response: Correlating in vitro drug sensitivity in PDOs with patient outcomes can help tailor treatment strategies.[3]
- Investigate resistance mechanisms: PDOs from patients who develop resistance to
 Utrectinib can be established to study the underlying molecular changes, such as the
 activation of bypass signaling pathways.[10][11][12]
- Evaluate combination therapies: The efficacy of Utrectinib in combination with other agents can be assessed in PDOs to identify synergistic interactions and overcome resistance.

Further validation of these models in prospective clinical trials is necessary to fully realize their potential in guiding patient care.[1]

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